molecular formula C18H18ClN3O3 B5204240 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine CAS No. 6152-04-1

1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine

Cat. No. B5204240
CAS RN: 6152-04-1
M. Wt: 359.8 g/mol
InChI Key: CCTJEEFSPHDBFO-UHFFFAOYSA-N
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Description

1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine (CNMPB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CNMPB belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine has also been found to have antimicrobial and antiviral properties by interfering with the replication of the pathogen.
Biochemical and Physiological Effects:
1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine has been shown to have a significant effect on the biochemical and physiological processes in the body. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of neurotransmitters in the brain. 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine has also been found to have a significant effect on the immune system, with potential applications in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for drug development. However, the limitations of using 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine in lab experiments include its poor solubility in water, which can make it difficult to administer, and its potential to interact with other compounds in the body, which can affect its efficacy.

Future Directions

There are several future directions for the research and development of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine. One potential area of research is the development of new drug formulations that can improve its solubility and bioavailability. Another area of research is the identification of new pharmacological activities and potential therapeutic applications for 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine and its potential interactions with other compounds in the body. Overall, the research on 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine is promising, and it has the potential to be a valuable tool in the development of new drugs for a wide range of diseases and disorders.

Synthesis Methods

The synthesis of 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine involves the reaction of 4-chloro-2-nitroaniline and 4-methylbenzoyl chloride with piperazine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine by hydrolysis and crystallization. The synthesis method is relatively simple and efficient, with a high yield of the desired product.

Scientific Research Applications

1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and antiviral properties. 1-(4-chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine has also been found to have a significant effect on the central nervous system, with potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-13-2-4-14(5-3-13)18(23)21-10-8-20(9-11-21)16-7-6-15(19)12-17(16)22(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTJEEFSPHDBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387389
Record name ST053385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine

CAS RN

6152-04-1
Record name ST053385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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